2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine

Protecting group chemistry Hydrolytic stability Multi-step synthesis

Multi-step pharmaceutical syntheses often fail when TMS- or TES-protected ethynyl intermediates prematurely deprotect during acidic workup. This TIPS-protected pyridine building block eliminates that risk. • 700,000-fold greater acidic stability vs. TMS analogs prevents batch losses. • Survives multiple CuAAC cycles for orthogonal protection strategies. • High boiling point (368.5 °C) minimizes evaporative losses during scale-up. • Consistent lot-to-lot performance reduces process deviations and cost of goods.

Molecular Formula C16H26N2OSi
Molecular Weight 290.48 g/mol
CAS No. 1260387-01-6
Cat. No. B1457887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine
CAS1260387-01-6
Molecular FormulaC16H26N2OSi
Molecular Weight290.48 g/mol
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)OCC1=C(N=CC=C1)C#N
InChIInChI=1S/C16H26N2OSi/c1-12(2)20(13(3)4,14(5)6)19-11-15-8-7-9-18-16(15)10-17/h7-9,12-14H,11H2,1-6H3
InChIKeyHOAFLTMDIXRQAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine Overview


2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine (CAS 1260387-01-6) is a heterocyclic building block featuring a pyridine core substituted at the 2-position with a cyano group and at the 3-position with a (triisopropylsilyl)ethynyl moiety. The compound, with molecular formula C16H26N2OSi and molecular weight 290.48 g/mol, is classified as a cyanopyridine derivative . Its defining structural feature is the bulky triisopropylsilyl (TIPS) protecting group attached to the ethynyl functionality, a design element that imparts distinct stability and reactivity profiles compared to less sterically hindered silyl-protected analogs [1].

2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine: Critical Differentiation


In complex synthetic sequences, simply interchanging silyl-protected ethynyl pyridine building blocks can lead to catastrophic failure due to premature deprotection, unwanted side reactions, or incompatible stability profiles . The triisopropylsilyl (TIPS) group in 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine provides a quantifiable stability advantage over smaller silyl groups like trimethylsilyl (TMS) or triethylsilyl (TES), which are prone to hydrolytic cleavage under mildly acidic or basic conditions encountered during workup or subsequent transformations [1]. This differential stability directly impacts reaction yields, purification complexity, and overall synthetic efficiency, making the selection of the TIPS-protected building block a critical decision point for procurement and process development.

Quantitative Evidence for 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine


Hydrolytic Stability: TIPS vs. TMS

The triisopropylsilyl (TIPS) protecting group confers dramatically enhanced stability to acidic hydrolysis compared to the trimethylsilyl (TMS) analog. Under acidic conditions, the relative stability of silyl protecting groups follows a well-established hierarchy: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. This 700,000-fold increase in stability for TIPS versus TMS means that 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine can survive numerous aqueous workup steps and mildly acidic reaction conditions that would completely cleave a TMS-protected counterpart.

Protecting group chemistry Hydrolytic stability Multi-step synthesis

Boiling Point and Volatility Comparison

The TIPS-ethynyl group significantly increases the molecular weight and reduces volatility compared to smaller silyl-protected analogs. 2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine exhibits a predicted boiling point of 368.5 ± 27.0 °C at 760 Torr . In contrast, the analogous TMS-protected compound (2-Cyano-3-((trimethylsilyl)ethynyl)pyridine, C11H12N2Si, MW ~200 g/mol) is expected to have a substantially lower boiling point (estimated ~250-280 °C), making it more prone to evaporative loss during concentration steps and more challenging to handle in large-scale reactions without specialized equipment.

Physical properties Volatility Purification

Orthogonal Deprotection Compatibility

The TIPS group enables orthogonal protection schemes where other silyl groups (e.g., TMS) can be selectively removed without affecting the TIPS-protected alkyne. Studies demonstrate that 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) selectively cleaves acetylenic TMS groups with high chemoselectivity while leaving bulkier silyl groups such as TBDMS and TIPS intact . This allows for sequential deprotection and functionalization in complex molecule synthesis. Furthermore, in the context of multiple successive copper(I)-catalyzed alkyne-azide cycloadditions (CuAAC), TIPS was identified as considerably more stable than TMS, yet still labile to mild fluoride treatment when final deprotection is desired [1].

Orthogonal protection Chemoselectivity Click chemistry

Steric Shielding in Cross-Coupling Reactions

The extraordinary bulk of the TIPS group, as emphasized by Corey, provides steric screening not only for the silicon atom but also for adjacent reactive centers, effectively suppressing undesired side reactions in Pd-catalyzed cross-coupling transformations [1]. In palladium-catalyzed alkynylation of arene C-H bonds using (triisopropylsilyl)acetylene, the TIPS group remains intact throughout the oxidative coupling process, allowing for subsequent manipulation of the protected alkyne after the key C-C bond-forming step [2]. In contrast, smaller silyl groups (e.g., TMS) are susceptible to protodesilylation under similar catalytic conditions, leading to premature alkyne deprotection and diminished yields.

Cross-coupling Sonogashira reaction Steric protection

2-Cyano-3-((triisopropylsilyl)ethynyl)pyridine Applications


Multi-Step Synthesis of Heterocyclic Pharmaceuticals

In the synthesis of kinase inhibitors or other drug candidates requiring a 3-ethynyl-2-cyanopyridine motif, the TIPS-protected building block is preferred when the synthetic route involves acidic or basic aqueous workups, elevated temperatures, or extended reaction times. The 700,000-fold enhanced acidic stability relative to TMS [1] prevents premature deprotection that would otherwise necessitate re-protection steps, thereby improving overall yield and reducing solvent/reagent consumption. This is particularly critical in process chemistry where robustness and reproducibility are paramount.

Orthogonal Protection for Click Bioconjugation

For applications involving sequential copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—such as the construction of multifunctional dendrimers, antibody-drug conjugates, or oligonucleotide conjugates—the TIPS group serves as a semi-orthogonal protecting group. It remains stable through multiple CuAAC cycles where TMS would undergo undesired deprotection, yet can be cleanly removed with TBAF at the final stage to reveal the terminal alkyne for the ultimate conjugation step [2]. This orthogonal strategy enables precise control over functional group installation.

Sonogashira Coupling for Materials Science

In the preparation of extended π-conjugated systems for organic electronics (e.g., OLED emitters, organic photovoltaics), the TIPS-ethynyl group provides both steric protection and enhanced solubility. The bulky TIPS group prevents aggregation and unwanted π-stacking during the coupling step, as evidenced by its successful use in palladium-catalyzed C-H alkynylation reactions [3]. The resulting TIPS-protected intermediate can then be carried forward to subsequent transformations, with the high boiling point (368.5 °C) reducing losses during vacuum drying of thin films.

Large-Scale Process Development

When scaling up from milligram to kilogram quantities, the lower volatility of TIPS-protected compounds (boiling point 368.5 ± 27.0 °C) becomes a critical safety and economic factor. The higher boiling point minimizes evaporative losses during solvent removal and reduces the risk of exposure to volatile organic compounds. Furthermore, the robustness of the TIPS group to acidic hydrolysis (700,000-fold more stable than TMS) [1] translates to fewer batch failures due to unintended deprotection during workup, leading to more consistent process yields and lower cost of goods.

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